

An In-depth Technical Guide to Methyl 6-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

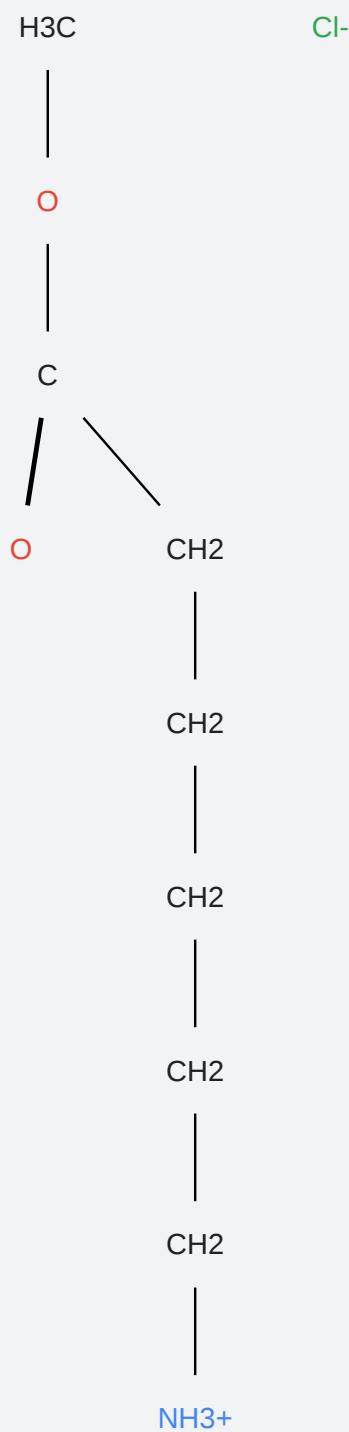
Compound Name: Methyl 6-aminohexanoate hydrochloride

Cat. No.: B145788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Methyl 6-aminohexanoate hydrochloride is a chemical compound that serves as a versatile building block in organic synthesis. It is the hydrochloride salt of the methyl ester of 6-aminohexanoic acid. Its structure incorporates a terminal primary amine and a methyl ester, making it a useful bifunctional molecule in the synthesis of a variety of more complex molecules, including pharmaceuticals and peptidomimetics. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical data.

Chemical Structure and Properties

Methyl 6-aminohexanoate hydrochloride is a white to off-white crystalline powder. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.

Chemical Structure Diagram

Methyl 6-aminohexanoate Hydrochloride

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Methyl 6-aminohexanoate Hydrochloride**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C7H16CINO2	[1] [2]
Molecular Weight	181.66 g/mol	[1] [2]
CAS Number	1926-80-3	[1] [2]
Appearance	White to off-white powder or crystals	
Melting Point	117-124 °C	
Boiling Point	190.4 °C at 760 mmHg (Predicted)	N/A
Solubility in Water	Not available	
Solubility in Methanol	Not available	
Solubility in Ethanol	Not available	

Spectroscopic Data

1H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference
9.35	broad t	1H	NH3+	[1]
3.57	s	3H	O-CH3	[1]
3.14	quartet	2H	CH2-NH3+	[1]
2.28	t	2H	CH2-C=O	[1]
1.48	multiplet	4H	CH2-CH2-CH2-CH2	[1]
1.23	multiplet	2H	CH2-CH2-C=O	[1]

“

Solvent: DMSO-*d*6

13C NMR Spectroscopy

Chemical Shift (ppm)	Assignment	Reference
171.2	C=O (ester)	N/A

“

Note: Complete 13C NMR data is not readily available in the public domain.

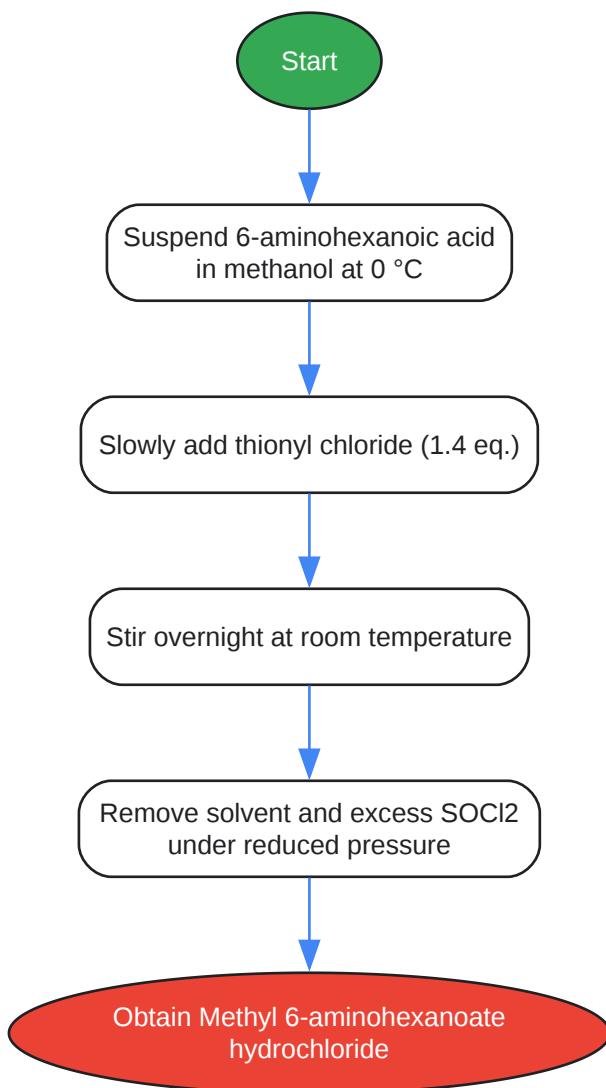
Infrared (IR) Spectroscopy

Wavenumber (cm-1)	Assignment	Reference
~3400-3500	N-H stretch (primary amine salt)	N/A
~2900-3000	C-H stretch (aliphatic)	N/A
~1720	C=O stretch (ester)	N/A
~1200-1300	C-N stretch	N/A

“

*Note: Specific IR peak data for **Methyl 6-aminohexanoate hydrochloride** is not readily available. The provided data is based on characteristic functional group absorptions.*

Experimental Protocols


Synthesis of Methyl 6-aminohexanoate hydrochloride

Two common methods for the synthesis of **Methyl 6-aminohexanoate hydrochloride** from 6-aminohexanoic acid are presented below.

Method 1: Using Thionyl Chloride in Methanol

This method involves the esterification of the carboxylic acid using thionyl chloride, which also serves to form the hydrochloride salt of the amine.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 6-aminohexanoate hydrochloride** using thionyl chloride.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend one equivalent of 6-aminohexanoic acid in anhydrous methanol. Cool the suspension to 0 °C using an ice bath.
- Addition of Thionyl Chloride: Slowly add 1.4 equivalents of thionyl chloride dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
- Work-up: Remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure. The resulting solid is the crude **Methyl 6-aminohexanoate hydrochloride**.

Method 2: Using Hydrogen Chloride Gas in Methanol

This is a classic Fischer esterification method where hydrogen chloride acts as the catalyst for esterification and also forms the amine salt.

Detailed Protocol:

- Reaction Setup: Dissolve 20.0 g (152 mmol) of 6-aminohexanoic acid in 250 ml of anhydrous methanol in a suitable flask.[\[1\]](#)
- Addition of HCl: Bubble hydrogen chloride gas through the solution for 2-3 minutes.[\[1\]](#)
- Reaction: Stir the mixture at 15-25 °C for 3 hours.[\[1\]](#)
- Isolation: Concentrate the reaction mixture under reduced pressure to afford the product as a white solid.[\[1\]](#) The reported yield is approximately 99%.[\[1\]](#)

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For amine hydrochlorides, a polar solvent for dissolution and a less polar anti-solvent for precipitation is often effective. A mixture of ethanol and acetone or isopropanol and diethyl ether can be suitable.

General Protocol:

- Dissolution: Dissolve the crude **Methyl 6-aminohexanoate hydrochloride** in a minimal amount of hot ethanol.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

- Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process. Further cooling in an ice bath can increase the yield.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold acetone to remove any soluble impurities.
- Drying: Dry the purified crystals under vacuum.

Applications

Methyl 6-aminohexanoate hydrochloride is primarily used as a reagent in organic synthesis. Some of its key applications include:

- Peptide Synthesis: It can be used as a spacer unit in the synthesis of peptides and peptidomimetics.
- Synthesis of Hydroxamates: It serves as a starting material for the synthesis of straight-chain hydroxamates, which are investigated as potential inhibitors of histone deacetylases (HDACs) for cancer therapy.
- PROTAC Linkers: This molecule can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).^[3]

Safety Information

Methyl 6-aminohexanoate hydrochloride is harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

Methyl 6-aminohexanoate hydrochloride is a valuable and versatile bifunctional molecule in synthetic chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis

and purification. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-aminohexanoate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145788#methyl-6-aminohexanoate-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com